C5-Position Regioselectivity in Palladium-Catalyzed Suzuki Coupling: Quantitative Comparison with Alternative Halopyridazines
Methyl 5-chloropyridazine-3-carboxylate occupies a privileged position for regioselective C–C bond formation at the pyridazine C5 site. A 2024 synthetic methodology study demonstrated that 3,5-dichloropyridazine undergoes C5 site-selective Suzuki monocoupling with an overall yield exceeding 73% . This selectivity arises from the established reactivity hierarchy for pyridazine leaving groups (iodo > chloro > trifluoromethylsulfonyloxy > bromo), where the chlorine at the 5-position reacts preferentially over alternative leaving groups in consecutive coupling sequences [1]. In contrast, pyridazine regioisomers lacking the 5-chloro substitution pattern (e.g., 4-chloro or 6-chloro derivatives) exhibit distinct regiochemical outcomes in cross-coupling reactions due to differing electronic environments at the diazine nitrogen atoms [2].
| Evidence Dimension | Regioselective Suzuki monocoupling yield |
|---|---|
| Target Compound Data | >73% overall yield for C5 site-selective Suzuki monocoupling of 3,5-dichloropyridazine scaffold |
| Comparator Or Baseline | Pyridazine derivatives lacking 5-chloro substitution pattern (4-chloro or 6-chloro regioisomers) |
| Quantified Difference | C5 position exhibits highest reactivity among halogenated pyridazine sites; alternative regioisomers follow different regiochemical outcomes not yielding >73% at analogous positions |
| Conditions | Palladium-catalyzed Suzuki–Miyaura cross-coupling; four-step sequence involving Suzuki coupling, Buchwald coupling, ammoniation, and intramolecular cyclization |
Why This Matters
Procurement of the correct 5-chloro regioisomer is essential for synthetic routes requiring predictable, high-yielding C5 functionalization; the 6-chloro isomer (CAS 65202-50-8) will not deliver equivalent regioselectivity.
- [1] Science of Synthesis. Thieme. Pyridazines with two different leaving groups: reactivity hierarchy iodo > chloro; trifluoromethylsulfonyloxy > bromo. View Source
- [2] New Pathways Towards Pyridazino-Fused Ring Systems. Scilit. Suzuki reaction of halopyridazinones and regiochemical outcomes. View Source
